

Application Note: High-Throughput AMPK Kinase Assay Using a FAM-Labeled SAMS Peptide

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Compound of Interest

Compound Name: FAM-SAMS

Cat. No.: B15542021

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases such as type II diabetes, obesity, and cancer.[1][2] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, which is activated in response to cellular stress that depletes ATP levels.[1][2] This application note provides a detailed protocol for measuring the activity of purified AMPK in a 96-well plate format using a 5-FAM (Carboxyfluorescein) labeled SAMS peptide substrate. The SAMS peptide is a synthetic substrate derived from the sequence surrounding the AMPK phosphorylation site on acetyl-CoA carboxylase, providing a specific and sensitive tool for assaying AMPK activity.[3][4] The assay is suitable for high-throughput screening (HTS) of potential AMPK modulators.

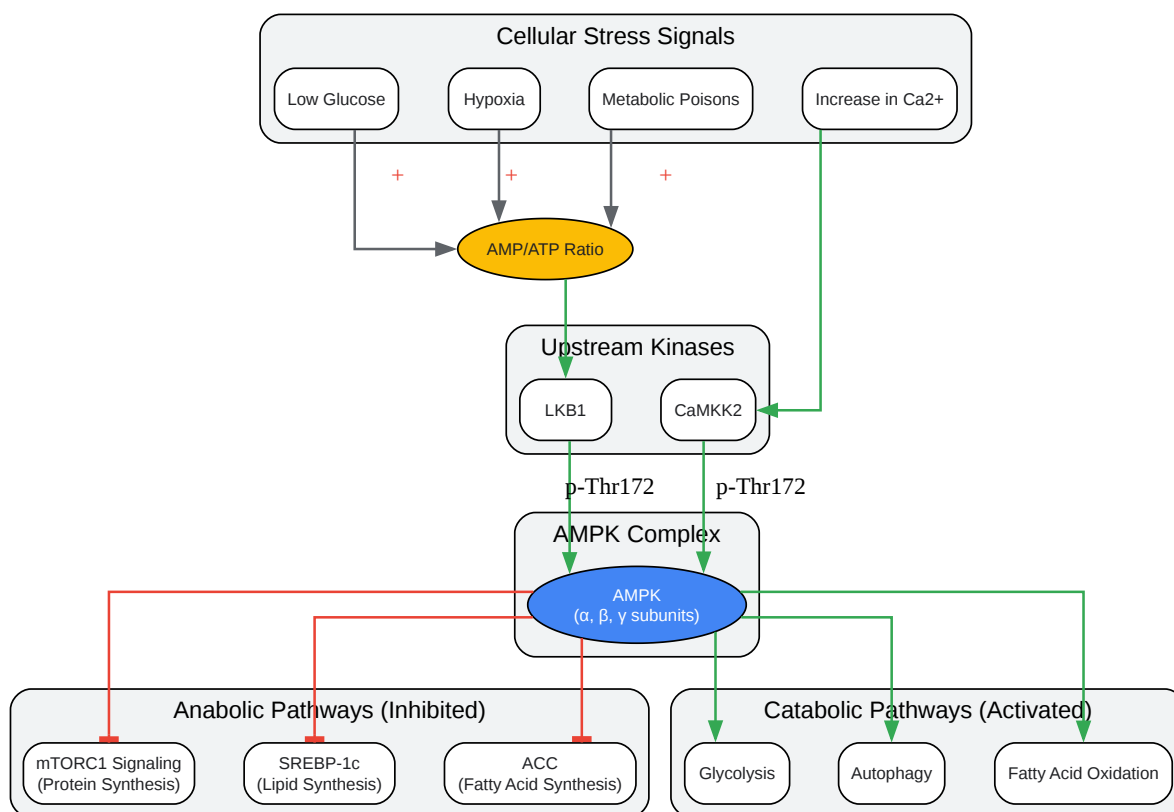
Principle of the Assay

The assay quantifies the kinase activity of AMPK by measuring the phosphorylation of a FAM-labeled SAMS peptide. The core principle relies on the change in the biophysical properties of the peptide substrate upon the addition of a phosphate group by AMPK. While this protocol is adaptable to various detection methods, it is commonly used with fluorescence polarization (FP). In an FP-based assay, the small, rapidly tumbling **FAM-SAMS** peptide has a low

polarization value. Upon phosphorylation and binding to a phosphospecific antibody or a metal-chelate moiety, the effective molecular size of the fluorescent complex increases, leading to slower tumbling and a higher polarization value. This change in fluorescence polarization is directly proportional to the extent of peptide phosphorylation and thus, to AMPK activity.

AMPK Signaling Pathway

AMPK acts as a central cellular energy sensor. It is activated by upstream kinases like LKB1 and CaMKK2 in response to an increase in the cellular AMP/ATP or ADP/ATP ratio or rising intracellular calcium levels.^{[1][5]} Once activated, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic (ATP-consuming) pathways, such as protein and lipid synthesis, and promote catabolic (ATP-producing) pathways, including fatty acid oxidation and glycolysis.^{[1][6]}



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Caption: The AMPK signaling cascade, a central regulator of cellular metabolism.

Materials and Reagents

Reagent	Recommended Supplier	Notes
Active AMPK Enzyme (e.g., $\alpha 1/\beta 1/\gamma 1$)	SignalChem, Sigma	Specific activity varies by lot; perform a titration to determine the optimal concentration.
FAM-SAMS Peptide Substrate	InnoPep, Anaspec	Sequence: 5-FAM-HMRSAMSGHLHLVKRR.[7] Store protected from light at -20°C.
Kinase Assay Buffer	In-house or kit	e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerophosphate, 25 mM $MgCl_2$, 5 mM EGTA, 2 mM EDTA.[8]
Dithiothreitol (DTT)	Standard supplier	Add fresh to Kinase Assay Buffer just before use to a final concentration of 0.25-1 mM.[8]
Adenosine 5'-triphosphate (ATP)	Standard supplier	Prepare a concentrated stock (e.g., 10 mM) in water, pH 7.4, and store at -20°C.[8]
Adenosine 5'-monophosphate (AMP)	Standard supplier	Allosteric activator. Prepare a stock solution and store at -20°C.
96-well Plates	Standard supplier	Black, low-volume, non-binding surface plates are recommended for fluorescence assays.
Test Compounds (Activators/Inhibitors)	N/A	Dissolve in 100% DMSO. Ensure final DMSO concentration in the assay is $\leq 1\%$.
Plate Reader	N/A	Capable of measuring fluorescence polarization or fluorescence intensity.

Experimental Protocol

This protocol is a general guideline and should be optimized for specific experimental conditions, enzyme lots, and plate readers.

5.1. Reagent Preparation

- **Complete Kinase Buffer:** Prepare the Kinase Assay Buffer and add DTT immediately before use. Keep on ice.
- **ATP Solution:** Thaw the 10 mM ATP stock. Dilute to the desired working concentration (e.g., 2X final concentration) in Complete Kinase Buffer. A typical final concentration is 25 μ M.[9]
- **AMPK Enzyme Solution:** Thaw the active AMPK enzyme on ice. Dilute it to the desired working concentration (e.g., 2X final concentration) in Complete Kinase Buffer. The optimal concentration should be determined by titration to achieve a linear reaction rate for the desired assay duration (e.g., 60 minutes).[9]
- **FAM-SAMS Peptide Solution:** Thaw the **FAM-SAMS** peptide stock. Dilute it to the desired working concentration (e.g., 4X final concentration) in Complete Kinase Buffer. A typical final concentration is 20 μ M.[9]
- **Test Compound Plate:** Prepare a serial dilution of test compounds in 100% DMSO. Then, dilute these stocks into Complete Kinase Buffer to a 4X final concentration. For example, add 2.5 μ L of compound stock to 97.5 μ L of buffer.

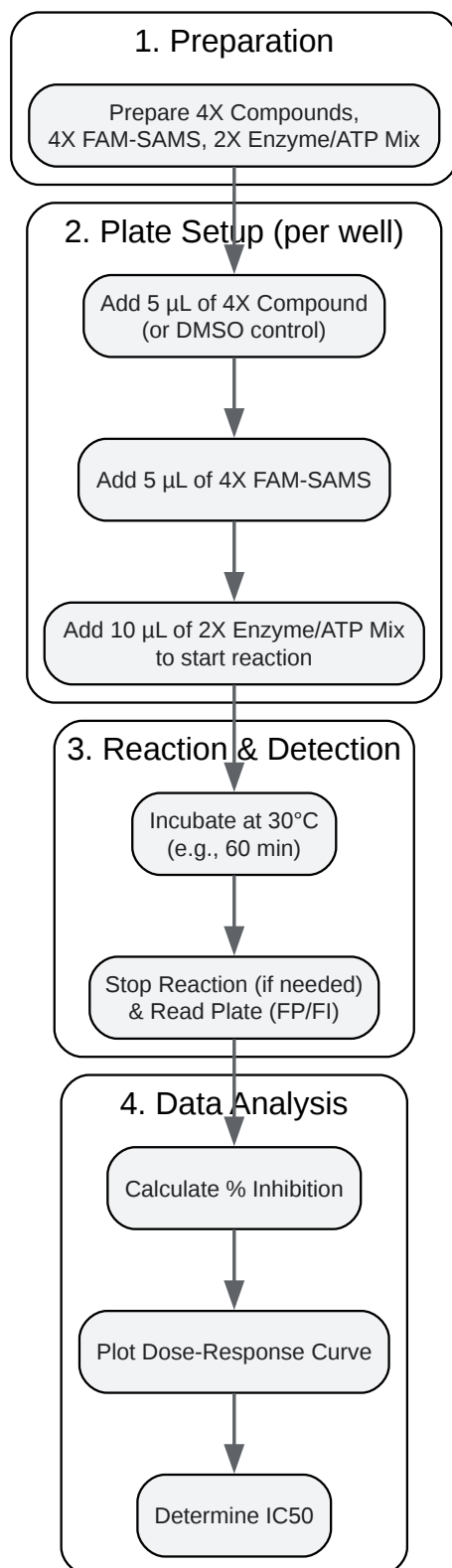
5.2. Assay Procedure (Final Volume: 20 μ L)

- **Add Test Compound/Control:** To the wells of a 96-well plate, add 5 μ L of the 4X test compound solution or 4X buffer with DMSO (for positive and negative controls).
- **Add Substrate Mix:** Add 5 μ L of the 4X **FAM-SAMS** peptide solution to all wells.
- **Initiate Kinase Reaction:**
 - **For Inhibitor Screening:** Pre-incubate the plate with compounds and substrate for 10-15 minutes at room temperature. To start the reaction, add 10 μ L of a 2X mixture containing AMPK enzyme and ATP.

- For Activator Screening: Add 5 μ L of the 2X AMPK enzyme solution. Pre-incubate with compounds for 10-15 minutes. To start the reaction, add 10 μ L of the 2X ATP solution.
- Controls:
 - Positive Control (100% Activity): 5 μ L Buffer + DMSO, 5 μ L **FAM-SAMS**, 10 μ L Enzyme/ATP mix.
 - Negative Control (0% Activity): 5 μ L Buffer + DMSO, 5 μ L **FAM-SAMS**, 10 μ L Buffer/ATP mix (no enzyme).
- Incubation: Mix the plate gently (e.g., shake for 30 seconds) and incubate at 30°C or room temperature for a predetermined time (e.g., 60 minutes).[9] Protect the plate from light. The incubation time should be within the linear range of the reaction.
- Stop Reaction & Read Plate: The method for stopping the reaction depends on the detection format. For many commercial FP kits, a stop/detection reagent containing EDTA and the binding agent is added.[9] Follow the manufacturer's instructions. Read the plate on a suitable plate reader.

Experimental Workflow

The following diagram outlines the key steps in the **FAM-SAMS** AMPK assay workflow for screening inhibitors.



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Caption: High-throughput screening workflow for AMPK inhibitors.

Data Analysis

7.1. Z'-Factor Calculation The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[\[10\]](#) A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[\[10\]](#)

The formula is: $Z' = 1 - [(3 * SD_{positive} + 3 * SD_{negative}) / |Mean_{positive} - Mean_{negative}|]$ [\[11\]](#)

Where:

- SD_{positive} is the standard deviation of the positive control (100% activity).
- SD_{negative} is the standard deviation of the negative control (0% activity).
- Mean_{positive} and Mean_{negative} are the respective means of the controls.

7.2. IC₅₀ Determination For inhibitors, the percentage of inhibition is calculated for each compound concentration: $\% \text{ Inhibition} = 100 * [1 - (Signal_{compound} - Mean_{negative}) / (Mean_{positive} - Mean_{negative})]$

The IC₅₀ value, which is the concentration of an inhibitor that reduces enzyme activity by 50%, is determined by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[\[10\]](#)

Summary of Quantitative Data

The performance of AMPK assays can vary based on the specific isoform, substrate, and detection method used. The following table summarizes representative data from various published AMPK assays.

Parameter	Value	Assay Conditions / Notes	Source
Z'-Factor	> 0.7	Transcreener® ADP ² assay with 25 µM ATP and 20 µM SAMS peptide.	[9]
Z'-Factor	> 0.6	Fluorescence-based assay using MANT-ADP binding.	[10]
IC ₅₀	2.18 nM (Staurosporine)	Transcreener® ADP ² assay with 0.5 µg/mL AMPK, 25 µM ATP, 20 µM SAMS.	[9]
Specific Activity	160 nmol/min/mg	ADP-Glo™ assay with AMPK (A2/B1/G1).	[12]
Specific Activity	980 nmol/min/mg	Radiometric [³² P]-ATP assay with AMPK (A1/B1/G2).	[8]
Specific Activity	~6 µmol/min/mg	HPLC-based assay for α1β1γ1 and α2β1γ1 isoforms. Half-maximal stimulation by AMP was below 2 µM.	

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low Signal / Assay Window	Insufficient enzyme activity; Sub-optimal reagent concentrations; Short incubation time.	Titrate enzyme to find a concentration that gives a robust signal. Optimize ATP and peptide concentrations. Increase incubation time (ensure linearity).
High Well-to-Well Variability	Pipetting errors; Incomplete mixing; Edge effects on the plate.	Use calibrated pipettes; ensure thorough mixing after reagent addition. Avoid using the outer wells of the plate or fill them with buffer.
Z'-Factor < 0.5	High data variability; Low signal-to-background ratio.	Review pipetting technique and reagent stability. Optimize assay components to increase the window between positive and negative controls.
Compound Interference	Autofluorescence; Light scattering.	Read the plate before adding enzyme to identify fluorescent compounds. Run controls with the compound but without the enzyme.

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